Pactamycate

antimalarial SAR ribosomal inhibitor

Pactamycate is an aminocyclopentitol antibiotic produced naturally by Streptomyces pactum alongside pactamycin, de‑6‑MSA‑pactamycin, de‑6‑MSA‑pactamycate, and 7‑deoxypactamycin. It differs from pactamycin by bearing a cyclic carbamate in place of the urea moiety and retains the 6‑methylsalicylyl (6‑MSA) ester appendage.

Molecular Formula C26H31N3O8
Molecular Weight 513.5 g/mol
CAS No. 23754-55-4
Cat. No. B14706045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePactamycate
CAS23754-55-4
Molecular FormulaC26H31N3O8
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC1C2(C(C(C(C2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1
InChIInChI=1S/C26H31N3O8/c1-13-7-5-10-18(31)19(13)22(32)36-12-25(35)21(28-17-9-6-8-16(11-17)14(2)30)20(27)26(24(25,4)34)15(3)37-23(33)29-26/h5-11,15,20-21,28,31,34-35H,12,27H2,1-4H3,(H,29,33)/t15-,20-,21-,24-,25+,26-/m1/s1
InChIKeyGRYVVIDCTCRLJM-BXSXBJHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pactamycate (CAS 23754-55-4): A Pactamycin Congener with Differentiated Antimalarial Potency for Structure–Activity Relationship Studies


Pactamycate is an aminocyclopentitol antibiotic produced naturally by Streptomyces pactum alongside pactamycin, de‑6‑MSA‑pactamycin, de‑6‑MSA‑pactamycate, and 7‑deoxypactamycin [1]. It differs from pactamycin by bearing a cyclic carbamate in place of the urea moiety and retains the 6‑methylsalicylyl (6‑MSA) ester appendage. Although pactamycate shares the universal ribosomal E‑site binding mode characteristic of the pactamycin family, its antiparasitic potency is markedly lower than that of pactamycin, a feature that makes it a valuable tool compound for deciphering structure–activity relationships (SAR) and for use as a less‑active comparator in ribosomal inhibition studies [2].

Why Pactamycate Cannot Be Replaced by Generic Pactamycin or De‑6‑MSA Analogs in Quantitative SAR and Selectivity Studies


Although pactamycin, pactamycate, de‑6‑MSA‑pactamycin, and de‑6‑MSA‑pactamycate originate from the same biosynthetic gene cluster, their biological fingerprints diverge sharply. Pactamycate exhibits ≈10–12‑fold lower antiplasmodial potency than pactamycin (IC50 ~300 nM vs. 25–30 nM against Plasmodium falciparum D6/Dd2) [1], while the de‑6‑MSA congeners retain activity equivalent to their 6‑MSA‑bearing parents [2]. These quantitative differences mean that substituting one family member for another without verification introduces systematic error in dose‑response experiments, confounds SAR interpretation, and can lead to incorrect inferences about the role of the 6‑MSA moiety. For procurement decisions, the specific congener must be matched to the experimental question—whether probing the contribution of the C‑7 substituent, the 6‑MSA ester, or the urea/carbamate exchange.

Quantitative Differentiation of Pactamycate from Pactamycin, De‑6‑MSA Analogs, and 7‑Deoxypactamycin


Pactamycate Is 10–12‑Fold Less Potent than Pactamycin Against Plasmodium falciparum D6 and Dd2 Strains

In a direct head‑to‑head study using the chloroquine‑sensitive D6 and chloroquine‑resistant Dd2 strains of Plasmodium falciparum, pactamycate exhibited IC50 values of approximately 300 nM and IC90 values of approximately 800 nM against both strains. By comparison, pactamycin displayed IC50 values of 25–30 nM and IC90 values of 124–187 nM [1]. The 10–12‑fold decrease in potency establishes pactamycate as a demonstrably weaker antiplasmodial agent than pactamycin.

antimalarial SAR ribosomal inhibitor

Pactamycate and Its De‑6‑MSA Analog Exhibit Equivalent Cytotoxic and Antibacterial Activities

Inactivation of the ptmQ polyketide synthase gene in Streptomyces pactum abrogated pactamycin and pactamycate production but led to the accumulation of de‑6‑MSA‑pactamycin and de‑6‑MSA‑pactamycate. The de‑6‑MSA congeners were directly compared with their parent molecules (pactamycin and pactamycate) and were found to possess equivalent cytotoxic and antibacterial activities [1]. This demonstrates that the 6‑MSA moiety is not a critical determinant of in vitro potency for these endpoints, a finding that directly informs procurement when the 6‑MSA‑free scaffold is needed for downstream derivatization.

cytotoxicity antibacterial SAR

Pactamycate Retains the 6‑Methylsalicylyl Ester Appendage Absent in De‑6‑MSA‑Pactamycate, Enabling 6‑MSA‑Dependent Derivatization Strategies

Pactamycate differs from de‑6‑MSA‑pactamycate by the presence of a 6‑methylsalicylyl (6‑MSA) ester at the C‑8 hydroxymethyl position [1]. This structural feature provides a chemically distinct handle for selective hydrolysis, ester exchange, or prodrug strategies that are inaccessible with the de‑6‑MSA scaffold. The 6‑MSA moiety is biosynthetically installed by the ptmQ‑encoded polyketide synthase, and its presence or absence serves as a binary structural variable in SAR campaigns [2].

chemical derivatization prodrug design SAR

Pactamycate Is Accessible via Established Total Synthesis, Providing a Reliable Non‑Fermentation Supply Route

The first total synthesis of pactamycate was reported by Hanessian et al. in 2012, employing L‑threonine as a chiral starting material and proceeding through a spirocyclic oxazoline intermediate [1]. This synthetic route also delivered pactamycin, de‑6‑MSA‑pactamycin, and de‑6‑MSA‑pactamycate from a common advanced intermediate. The availability of a fully synthetic route ensures that pactamycate can be procured independently of fermentation batch variability, a significant advantage for laboratories requiring defined purity and reproducible lot‑to‑lot consistency.

total synthesis chemical supply research tool

Pactamycate Shares the E‑Site Ribosomal Binding Mode of Pactamycin Analogs, but with a Carbamate Urea Replacement That May Alter Binding Kinetics

Crystal structures of de‑6‑MSA‑pactamycin bound to the Thermus thermophilus 30S ribosomal subunit at 3.1 Å resolution reveal that the pactamycin scaffold occupies the ribosomal E‑site and displaces the mRNA template [1]. Although a co‑crystal structure of pactamycate has not been reported, the conserved aminocyclopentitol core and the shared binding site of de‑6‑MSA‑pactamycin imply that pactamycate engages the same rRNA nucleotides. However, the replacement of the urea functionality in pactamycin with a cyclic carbamate in pactamycate introduces altered hydrogen‑bonding capacity at the C‑7 position, which may modulate residence time or selectivity across phylogenetic domains.

ribosome binding E‑site translation inhibitor

Optimal Procurement and Research Application Scenarios for Pactamycate (CAS 23754-55-4)


Use as a Low‑Potency Control Compound in Antimalarial SAR Campaigns

Pactamycate’s IC50 of ≈300 nM against P. falciparum D6 and Dd2 strains makes it an ideal negative control or baseline comparator when evaluating the antiplasmodial activity of novel pactamycin analogs such as TM‑025 and TM‑026. Its ~10‑fold lower potency than pactamycin (IC50 25–30 nM) provides a wide dynamic range for SAR discrimination [1].

Standard Reference Material for Pactamycin Biosynthetic Gene Cluster Studies

Pactamycate is a key natural product of the ptm biosynthetic gene cluster. Its presence in fermentation extracts, confirmed by LC‑MS extracted ion chromatograms, serves as a diagnostic marker for intact ptmQ (6‑MSA synthase) activity [2]. Procurement of authenticated pactamycate standard is essential for quantifying production yields in ΔptmQ mutant complementation studies.

Scaffold for 6‑MSA‑Dependent Prodrug or Conjugate Synthesis

The 6‑MSA ester of pactamycate provides a chemically labile handle not present in de‑6‑MSA‑pactamycate. This enables selective hydrolysis or transesterification strategies for generating prodrugs, affinity probes, or polymer‑encapsulated formulations [3]. Pactamycate is thus the required starting material when the 6‑MSA appendage must be preserved for downstream chemistry.

Probing the C‑7 Carbamate–Urea Pharmacophore in Ribosomal E‑Site Ligands

Pactamycate is the only natural pactamycin congener that replaces the C‑7 urea with a cyclic carbamate. This unique functional group swap alters the hydrogen‑bond donor/acceptor profile at a position critical for ribosome engagement. Procurement of pactamycate alongside pactamycin enables pairwise biophysical comparison (e.g., surface plasmon resonance, isothermal titration calorimetry) to deconvolute the contribution of the C‑7 substituent to target affinity [4].

Quote Request

Request a Quote for Pactamycate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.